Cyclopentylmethanesulfonyl Chloride
Overview
Description
Cyclopentylmethanesulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the cyclopentylmethanesulfonyl group into various molecules. This compound is known for its reactivity and versatility in chemical reactions, making it valuable in both academic and industrial research.
Mechanism of Action
Target of Action
Cyclopentylmethanesulfonyl Chloride is a chemical compound with the formula C6H11ClO2S It’s known to be used as a reagent in various chemical reactions .
Mode of Action
The exact mode of action of this compound is not well-documented. As a sulfonyl chloride, it’s likely to act as an electrophile in chemical reactions, reacting with nucleophiles. For instance, it can participate in substitution reactions where the chloride group is replaced by other functional groups .
Biochemical Pathways
Sulfonyl chlorides, in general, are known to participate in various organic synthesis reactions, leading to the formation of a wide range of compounds .
Result of Action
As a reagent, its primary role is likely to be in the synthesis of other compounds rather than exerting direct effects on biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, its reactivity can be enhanced in the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylmethanesulfonyl chloride can be synthesized through the reaction of sodium cyclopentylmethanesulfonate with thionyl chloride. The reaction typically involves the following steps:
Preparation of Sodium Cyclopentylmethanesulfonate: This intermediate is prepared by reacting cyclopentylmethanol with sodium bisulfite.
Formation of this compound: Sodium cyclopentylmethanesulfonate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: It can be reduced to cyclopentylmethanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Cyclopentylmethanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific functional properties
Comparison with Similar Compounds
Cyclopentylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclopentyl group. It is less bulky and may have different reactivity and selectivity.
Benzenesulfonyl Chloride: Contains a benzene ring, making it more aromatic and potentially more reactive in electrophilic aromatic substitution reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, commonly used in organic synthesis for protecting hydroxyl groups.
This compound is unique due to its cyclopentyl group, which can impart different steric and electronic effects compared to other sulfonyl chlorides .
Properties
IUPAC Name |
cyclopentylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELTSTWLHPFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370715 | |
Record name | Cyclopentylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-85-4 | |
Record name | Cyclopentylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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